Cas no 90-96-0 (4,4'-Dimethoxybenzophenone)

4,4'-Dimethoxybenzophenone structure
4,4'-Dimethoxybenzophenone structure
4,4'-Dimethoxybenzophenone
90-96-0
C15H14O3
242.269864559174
MFCD00008404
34578
7032

4,4'-Dimethoxybenzophenone Properties

Names and Identifiers

    • Bis(4-methoxyphenyl)methanone
    • 4,4-Dimethoxy Benzophenone
    • 4,4'-Dimethoxybenzophenone
    • 4,4’-Dimethoxybenzophenone
    • 1,1-di(p-methoxyphenyl)-ketone
    • 4,4-Dimethoxybenzop
    • 4,4'-dimethoxy-benzophenone
    • Bis(4-anisyl) ketone
    • Bis(p-anisyl) ketone
    • Bis(p-methoxy)benzophenone
    • bis(p-methoxyphenyl)ketone
    • Di(4-methoxyphenyl) ketone
    • Di-p-anisyl ketone
    • di-para-methoxy benzophenone
    • Dmbp
    • P,P'-DIMETHOXYBENZOPHENONE
    • p-Methoxyphenyl ketone
    • Benzophenone,4,4'-dimethoxy- (6CI,8CI)
    • 4,4'-Bis(methoxy)benzophenone
    • Bis(4-methoxyphenyl) ketone
    • NSC 4191
    • Bis(p-methoxyphenyl) ketone
    • AE-641/00433002
    • CB05263
    • L10021
    • Oprea1_684330
    • XM6ZQ9ZM6E
    • Methanone, bis(4-methoxyphenyl)-
    • EN300-19467
    • SMSF0004338
    • Z104473938
    • Benzophenone, 4,4'-dimethoxy-
    • CBMicro_013731
    • DTXSID50237985
    • Cambridge id 5190802
    • CS-W014140
    • bis[4-(methyloxy)phenyl]methanone
    • NSC-4191
    • AMY11233
    • 4,4'-DIMETHOXYBENZOPHENONE-D8
    • 350818-55-2
    • PS-5307
    • EINECS 202-028-0
    • Benzophenone,4'-dimethoxy-
    • 4,4'-dimethoxybenzophenon
    • SR-01000198114-1
    • A843681
    • FT-0617067
    • W-100321
    • AI3-52342
    • 90-96-0
    • SY018217
    • F1905-7005
    • 4,4 inverted exclamation mark -Dimethoxybenzophenone
    • 4,4'-Dimethoxybenzophenone, 97%
    • BIM-0013460.P001
    • SCHEMBL51509
    • D0765
    • MFCD00008404
    • SR-01000198114
    • CHEMBL2413410
    • AKOS000118781
    • Bis-(4-methoxy-phenyl)-methanone
    • UNII-XM6ZQ9ZM6E
    • NSC4191
    • Benzophenone, 4,4′-dimethoxy- (6CI, 8CI)
    • Bis(4-methoxyphenyl)methanone (ACI)
    • 4,4′-Bis(methoxy)benzophenone
    • 4,4′-Dimethoxybenzophenone
    • p,p′-Dimethoxybenzophenone
    • bis(4-methoxyphenyl) ketone bis(4-methoxyphenyl)methanone
    • Bis[4-methoxy(2H4)phenyl]methanone
    • NS00039379
    • DA-51185
    • DB-057232
    • DTXCID00160476
    • 4,4\\'-Dimethoxybenzophenone
    • +Expand
    • MFCD00008404
    • RFVHVYKVRGKLNK-UHFFFAOYSA-N
    • 1S/C15H14O3/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10H,1-2H3
    • O=C(C1C=CC(OC)=CC=1)C1C=CC(OC)=CC=1
    • 1878026

Computed Properties

  • 242.09400
  • 0
  • 3
  • 4
  • 242.094294
  • 18
  • 235
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 35.5

Experimental Properties

  • 2.93480
  • 35.53000
  • 1.5570 (estimate)
  • It is insoluble in water, soluble in ethanol.
  • 200 °C17 mm Hg(lit.)
  • 144.0 to 147.0 deg-C
  • 182 °C
  • White powder crystallization
  • Not determined
  • 1.1515 (rough estimate)

4,4'-Dimethoxybenzophenone Security Information

4,4'-Dimethoxybenzophenone Customs Data

  • 29145000
  • China Customs Code:

    2914509090

    Overview:

    2914509090 Ketones containing other oxygen-containing groups. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS:2914509090 other ketones with other oxygen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

4,4'-Dimethoxybenzophenone Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0034BL-10g
4,4’-Dimethoxybenzophenone
90-96-0 98%
10g
$5.00 2024-04-20
A2B Chem LLC
AB44769-10g
Bis(4-Methoxyphenyl)methanone
90-96-0 98%
10g
$5.00 2024-05-20
Aaron
AR0034JX-5g
4,4’-Dimethoxybenzophenone
90-96-0 98%
5g
$3.00 2024-07-18
Alichem
A019115667-500g
Bis(4-methoxyphenyl)methanone
90-96-0 98%
500g
$190.00 2023-08-31
Ambeed
A275669-10g
Bis(4-methoxyphenyl)methanone
90-96-0 98%
10g
$6.0
Apollo Scientific
OR5012-25g
4,4`-Dimethoxybenzophenone
90-96-0 98%
25g
£14.00 2024-05-25
Chemenu
CM157330-500g
4,4'-Dimethoxybenzophenone
90-96-0 95+%
500g
$194
Cooke Chemical
A3420112-5g
4,4’-Dimethoxybenzophenone
90-96-0 ≥99.0%(GC)
5g
RMB 23.20 2023-09-07
Enamine
EN300-19467-0.05g
bis(4-methoxyphenyl)methanone
90-96-0 95%
0.05g
$19.0 2023-09-17
eNovation Chemicals LLC
D378456-250g
4,4'-Dimethoxybenzophenone
90-96-0 97%
250g
$270 2022-06-06

4,4'-Dimethoxybenzophenone Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ,  Ferric nitrate Solvents: Dichloromethane ;  rt
Reference
Iron(III) nitrate-K10 montmorillonite clay
Cornelis, Andre; Laszlo, Pierre; Zettler, Mark W., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Methanol ,  Dimethylformamide
Reference
Mobility of nitro groups in benzophenones and xanthones
Gorvin, John H., Chemistry & Industry (London, 1967, (36), 1525-6

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ,  Benzeneethanamine, N,N-diethyl-4-methyl-β-phenyl-, hydrochloride (1:1) Solvents: Acetic acid
Reference
Chemical constitution and pharmacological activity of laxatives with special consideration of compounds with two p-hydroxyphenyl groups on one common carbon atom. III
Schultz, Otto Erich; Schnekenburger, Jorg, Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft, 1958, 291, 356-61

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  Nitric acid Solvents: Dichloromethane ;  18 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Scalable Aerobic Oxidation of Alcohols Using Catalytic DDQ/HNO3
Katsina, Tania; Clavier, Louis; Giffard, Jean-Francois; Macedo Portela da Silva, Nayane; Fournier, Jean; et al, Organic Process Research & Development, 2020, 24(5), 856-860

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Toluene ;  2 - 12 h, 70 °C
Reference
Synthesis of Diaryl Ketones through Oxidative Cleavage of the C-C Double Bonds in N-Sulfonyl Enamides
Kim, Hyunseok; Park, Sangjune; Baek, Yonghyeon; Um, Kyusik; Han, Gi Uk; et al, Journal of Organic Chemistry, 2018, 83(7), 3486-3496

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Allyl chloride ,  Zinc Catalysts: Cobalt, (2,2′-bipyridine-κN1,κN1′)dibromo-, (T-4)- Solvents: Acetonitrile ;  > rt; rt; > rt; 20 min, rt
1.2 4 h, rt
Reference
Synthesis of Symmetrical Diaryl Ketones by Cobalt-Catalyzed Reaction of Arylzinc Reagents with Ethyl Chloroformate
Rerat, Alice; Michon, Christophe; Agbossou-Niedercorn, Francine; Gosmini, Corinne, European Journal of Organic Chemistry, 2016, 2016(26), 4554-4560

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide ,  Alumina ;  10 min, rt; 2 min, heated
Reference
Microwave-assisted solvent-free oxidation of hydrobenzoins, benzoins, and alcohols with NBS-Al2O3
Khurana, Jitender M.; Arora, Reema, ARKIVOC (Gainesville, 2008, (14), 211-215

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Tripropylphosphine ,  Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium Solvents: Diglyme
1.2 Reagents: Hydrochloric acid
Reference
A Heck-type reaction involving carbon-heteroatom double bonds. Rhodium(I)-catalyzed coupling of aryl halides with N-pyrazyl aldimines
Ishiyama, Tatsuo; Hartwig, John, Journal of the American Chemical Society, 2000, 122(48), 12043-12044

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Ethyl 2-mercaptopropionate ,  2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Ethyl acetate ;  3 h, rt
Reference
Photochemical Hydrogen Atom Transfer Catalysis for Dehydrogenation of Alcohols To Form Carbonyls
Yang, Xiaona; Guo, Yunfei; Tong, Hong'en; Guo, Hongyu; Liu, Rongfang; et al, Organic Letters, 2023, 25(29), 5486-5491

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) Solvents: Acetonitrile ;  12 h, 1 atm, 25 °C
Reference
A sodium trifluoromethanesulfinate-mediated photocatalytic strategy for aerobic oxidation of alcohols
Zhu, Xianjin; Liu, Can; Liu, Yong; Yang, Haijun; Fu, Hua, Chemical Communications (Cambridge, 2020, 56(82), 12443-12446

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloro[… Solvents: Tetrahydrofuran ;  15 h, 23 °C
Reference
Suzuki-Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C-N and C-O bonds
Lei, Peng; Meng, Guangrong; Shi, Shicheng; Ling, Yun; An, Jie; et al, Chemical Science, 2017, 8(9), 6525-6530

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Oxygen ,  Mercury fluoride (HgF2) Solvents: Acetonitrile ;  24 h, 25 °C
Reference
Photolytic decarboxylation of α-aryl carboxylic acids mediated by HgF2 under a dioxygen atmosphere
Farhadi, Saeid; Zaringhadam, Parisa; Sahamieh, Reza Zarei, Tetrahedron Letters, 2006, 47(12), 1965-1968

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ;  rt → 0 °C
1.2 25 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
An efficient synthesis of diaryl ketones by iron-catalyzed arylation of aroyl cyanides
Duplais, Christophe; Bures, Filip; Sapountzis, Ioannis; Korn, Tobias J.; Cahiez, Gerard; et al, Angewandte Chemie, 2004, 43(22), 2968-2970

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Acetonitrile ;  30 min, 80 °C
Reference
Palladium Nanoparticles Incorporated Thiazoline Functionalized Periodic Mesoporous Organosilica: Efficient Catalyst for Selective Hydrogenation & Csp2-Csp2 Bond Formation Reactions
Sudharsan, Murugesan; Subramanian, Saravanan; Amali, Arlin Jose; Suresh, Devarajan, ChemistrySelect, 2020, 5(20), 6131-6140

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Diisopropylcarbodiimide Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Toluene ;  24 h, 120 °C
Reference
Ruthenium-Catalyzed Dehydrogenation of Alcohols with Carbodiimide via a Hydrogen Transfer Mechanism
Sueki, Shunsuke ; Matsuyama, Mizuki; Watanabe, Azumi; Kanemaki, Arata; Katakawa, Kazuaki ; et al, European Journal of Organic Chemistry, 2020, 2020(31), 4878-4885

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-2)-Dibromo[1,2-ethanediylbis[3-(1-methylethyl)-1H-benzimidazol-1-yl-2(3H)-… Solvents: Toluene ;  3 h, 200 psi, 120 °C
Reference
Novel and efficient bridged bis(N-heterocyclic carbene)palladium(II) catalysts for selective carbonylative Suzuki-Miyaura coupling reactions to biaryl ketones and biaryl diketones
Mansour, Waseem; Fettouhi, Mohammed; El Ali, Bassam, Applied Organometallic Chemistry, 2020, 34(6),

4,4'-Dimethoxybenzophenone Raw materials

4,4'-Dimethoxybenzophenone Preparation Products

4,4'-Dimethoxybenzophenone Suppliers

Jiangsu Xinsu New Materials Co., Ltd
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(CAS:90-96-0)
SFD1507
25KG,200KG,1000KG
99%
Wednesday, 11 December 2024 17:02

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